Iturin A8

Description

Structure

2D Structure

Properties

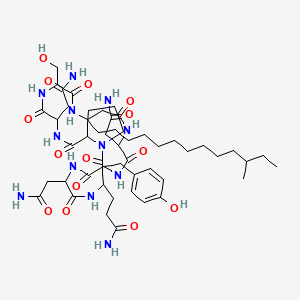

Molecular Formula |

C51H80N12O14 |

|---|---|

Molecular Weight |

1085.3 g/mol |

IUPAC Name |

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |

InChI |

InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74) |

InChI Key |

SYWSRNVDWIDEAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Origin of Product |

United States |

Microbial Production and Biosynthesis of Iturin A8

Producing Microorganisms and Strains

Iturin A8, as a member of the iturin family, is produced by various species within the genus Bacillus. nih.govmdpi.com

Bacillus Species as Primary Producers

Bacillus species, particularly those belonging to the Bacillus subtilis group, are recognized as the primary producers of iturin-type lipopeptides, including Iturin A and its isomers like this compound. nih.govmdpi.comfrontiersin.org Prominent species known for iturin production include Bacillus subtilis, Bacillus amyloliquefaciens, Bacillus licheniformis, Bacillus thuringiensis, and Bacillus methyltrophicus. nih.govmdpi.com While many strains initially identified as B. subtilis were later reclassified, B. velezensis, a member of the B. subtilis group, is also a significant producer. mdpi.com

Specific Strain Identification for this compound Production

Specific strains within Bacillus species have been identified for their ability to produce this compound. For instance, Bacillus sp. strain KCB14S006, isolated from a saltern, has been shown to produce this compound along with other new iturin lipopeptides. nih.gov While general Iturin A production has been studied in strains like Bacillus amyloliquefaciens LZ-5 and Bacillus subtilis ATCC 21556, specific data on this compound production yields for these strains are less commonly detailed in broad overviews, which often focus on total Iturin A or a range of isomers. frontiersin.orgcabidigitallibrary.org However, a patent mentions that Bacillus amyloliquefaciens strains, their variants or mutants, can be used to produce Iturin A, preferably including isomers A2 to A8. google.com This suggests that strains like Bacillus amyloliquefaciens IAM 1523 are capable of producing this compound among other isomers. google.com

Genetic Basis of Iturin A Biosynthesis

The biosynthesis of Iturin A, and thus its isomers like A8, is a complex process governed by specific gene clusters.

itu Operon and Associated Biosynthetic Gene Clusters

The biosynthesis of Iturin A is primarily directed by the itu operon. mdpi.commdpi.com This operon is a large gene cluster, typically spanning over 38 kb and composed of four open reading frames (ORFs): ituD, ituA, ituB, and ituC. nih.govresearchgate.netplos.org The arrangement of these genes in the operon is generally ituDABC. researchgate.net This itu operon closely resembles the operons responsible for the biosynthesis of other iturin family members, such as the myc operon for mycosubtilin (B72517) and the bam operon for bacillomycin (B12659051) D. researchgate.net The expression of the itu operon is thought to be governed by a promoter region, and manipulating this promoter can enhance iturin production. mdpi.comnih.gov

Involvement of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS)

Iturin A biosynthesis is carried out by non-ribosomal peptide synthetases (NRPSs). frontiersin.orgmdpi.commdpi.com These are large, multi-enzymatic complexes organized into modules, each responsible for activating, incorporating, and modifying specific amino acids into the growing peptide chain. frontiersin.orgnih.gov The itu operon encodes these NRPS enzymes. mdpi.commdpi.com While Iturin A is primarily synthesized by NRPS, some lipopeptide synthesis in Bacillus involves hybrid PKS-NRPS systems, particularly for lipopeptides containing β-amino fatty acids like the iturins. researchgate.netasm.org The NRPS/PKS assembly lines facilitate the transfer and synthesis of intermediates through complex protein-protein interactions. nih.gov

Role of Fatty Acid Synthesis Modules in Lipopeptide Assembly

This compound is one of the eight naturally occurring isomers of Iturin A, a cyclic lipopeptide antibiotic. nih.govresearchgate.net These isomers, ranging in molecular weight from 1029 to 1084 Da, are primarily produced by various Bacillus species, including B. subtilis, B. amyloliquefaciens, B. licheniformis, B. thuringiensis, and B. methyltrophicus. nih.govmdpi.com Iturin A is synthesized by non-ribosomal peptide synthetases (NRPSs) encoded by the ituD, ituA, ituB, and ituC genes. nih.govnih.gov

Iturin A is a cyclic lipopeptide composed of a cyclic heptapeptide (B1575542) ring and a β-amino fatty acid chain. nih.govmdpi.com The peptide ring consists of seven α-amino acids with a conserved LDDLLDL configuration, including invariable D-Tyr and D-Asn residues. mdpi.com The structural variations among the Iturin A isomers, including this compound, arise from differences in the length (typically 14 to 17 carbon atoms) and branching (n-, iso-, or anteiso-configurations) of the β-amino fatty acid chain. nih.govmdpi.comnih.gov The biosynthesis is carried out by a complex multifunctional enzyme system involving NRPSs. nih.govfrontiersin.org The itu operon, spanning over 38 kb, contains the genes ituD, ituA, ituB, and ituC, which are responsible for the synthesis of Iturin A. nih.gov Specifically, ituD encodes a putative malonyl coenzyme A transacylase, while ituA, ituB, and ituC encode large peptide synthetases containing modules for fatty acid synthesis, amino acid activation, and peptide bond formation. nih.gov

Optimization of this compound Production

Optimizing the production of Iturin A, including its isomers like this compound, is crucial due to challenges such as high manufacturing costs and relatively low yields in wild-type strains. nih.govfrontiersin.orgmdpi.com Research efforts focus on several strategies, including strain improvement and fermentation process optimization. nih.gov

Strain Improvement Strategies

Enhancing Iturin A production can be achieved by improving the microbial strains responsible for its synthesis. nih.gov

Genetic manipulation at the molecular level offers a method to increase Iturin A yields. nih.gov This can involve modifying the promoters of the itu operon or selectively deleting certain genes. nih.gov For example, replacing the promoter of the Iturin A synthetase cluster and deleting the negative regulator gene abrB in B. amyloliquefaciens has been shown to increase Iturin A yield. frontiersin.org Studies have also demonstrated that genetically modified Bacillus strains can exhibit significantly increased Iturin A production compared to unmodified strains. nih.govsemanticscholar.org For instance, a recombinant B. amyloliquefaciens strain showed a 2.03-fold increase in Iturin A yield, reaching 179.22 mg/L, compared to the wild strain. nih.govfrontiersin.org Similarly, a genetically modified B. subtilis strain produced 330 µg/mL of Iturin A, a threefold enhancement over the 110 µg/mL produced by the non-modified strain. nih.govsemanticscholar.org Improving the expression of genes involved in fatty acid synthesis has also been explored as a strategy to enhance Iturin A production. frontiersin.org

Genome shuffling is an effective technique for rapidly improving the production of secondary metabolites, including Iturin A. frontiersin.orgnih.govbiotechnologia-journal.org This method combines the benefits of multiparental crossing and genome-wide recombination, often facilitated by protoplast fusion. biotechnologia-journal.org Studies have successfully utilized genome shuffling to enhance Iturin A production in Bacillus amyloliquefaciens. frontiersin.orgnih.govnih.gov For example, a study using B. amyloliquefaciens LZ-5 subjected strains obtained through mutagenesis (nitrosoguanidine, UV irradiation, atmospheric and room temperature plasma) to recursive protoplast fusion. frontiersin.orgnih.gov After two rounds of genome shuffling, a strain was obtained that produced 179.22 mg/L of Iturin A, representing a 2.03-fold increase compared to the wild strain. frontiersin.orgnih.gov

Random mutagenesis using techniques like gamma irradiation, UV, or nitrosoguanidine (B1196799) can also lead to strains with improved Iturin A production. nih.gov

Fermentation Process Optimization

Optimizing fermentation parameters is crucial for maximizing Iturin A production. nih.gov This involves careful consideration of the culture medium composition and environmental conditions. nih.gov

The choice and concentration of carbon sources in the fermentation medium significantly impact Iturin A production. nih.govgigvvy.comnih.gov Various carbohydrates, including glucose, fructose, sucrose, xylose, rhamnose, and soluble starch, have been evaluated. nih.gov Studies have shown that certain carbon sources are more effective than others in supporting Iturin A biosynthesis. gigvvy.comnih.gov For instance, in one study using Bacillus amyloliquefaciens B128, soft sugar was found to be the best carbon source, leading to an Iturin A concentration of 68.78 mg/L, which was fivefold higher than production in nutrient broth. gigvvy.com Fructose and glucose also supported production, yielding 60.71 mg/L and 54.68 mg/L, respectively. gigvvy.com The concentration of the carbon source is also critical, as high concentrations can negatively impact production, possibly due to carbon catabolite repression. gigvvy.com

Data on the influence of different carbon sources on Iturin A production:

| Carbon Source | Iturin A Production (mg/L) | Strain | Reference |

| Soft sugar | 68.78 | B. amyloliquefaciens B128 | gigvvy.com |

| Fructose | 60.71 | B. amyloliquefaciens B128 | gigvvy.com |

| Glucose | 54.68 | B. amyloliquefaciens B128 | gigvvy.com |

| Nutrient broth | ~13.76 | B. amyloliquefaciens B128 | gigvvy.com |

| Maltose | Similar to Polypepton S | Bacillus subtilis | nih.gov |

| Mannitol | Similar to Polypepton S | Bacillus subtilis | nih.gov |

| Sucrose | Similar to Polypepton S | Bacillus subtilis | nih.gov |

| Starch | Similar to Polypepton S | Bacillus subtilis | nih.gov |

| Lactose | Enhanced Iturin A2 | Bacillus subtilis | nih.gov |

| Galactose | Enhanced Iturin A2 | Bacillus subtilis | nih.gov |

| Glucose (SSF) | 5,591 µg/g initial wet okara | Bacillus subtilis RB14-CS | nih.gov |

The initial pH of the cultivation medium is another important factor influencing Iturin A production. gigvvy.comnih.gov Studies have investigated the effect of varying initial pH values on the yield of Iturin A. gigvvy.com For Bacillus amyloliquefaciens B128, initial pH values of 4.0, 5.0, and 9.0 significantly diminished Iturin A production. gigvvy.com An initial pH of 6.64 resulted in a slight increase in Iturin A production (71.34 mg/L) compared to conditions with no pH control (68.78 mg/L). gigvvy.com Maintaining an optimal pH range during fermentation is essential for maximizing Iturin A yields. gigvvy.com

Data on the impact of initial pH on Iturin A production:

| Initial pH | Iturin A Production (mg/L) | Strain | Reference |

| 4.0 | Considerably diminished | B. amyloliquefaciens B128 | gigvvy.com |

| 5.0 | Considerably diminished | B. amyloliquefaciens B128 | gigvvy.com |

| 6.0 | Data not explicitly shown | B. amyloliquefaciens B128 | gigvvy.com |

| 6.64 | 71.34 | B. amyloliquefaciens B128 | gigvvy.com |

| 7.0 | Data not explicitly shown | B. amyloliquefaciens B128 | gigvvy.comgoogle.com |

| 8.0 | Data not explicitly shown | B. amyloliquefaciens B128 | gigvvy.com |

| 9.0 | Considerably diminished | B. amyloliquefaciens B128 | gigvvy.com |

| No control | 68.78 | B. amyloliquefaciens B128 | gigvvy.com |

Other factors such as temperature, aeration, and the addition of metal ions and amino acid precursors can also influence Iturin A production. nih.govgigvvy.comnih.govzgswfz.com.cn For example, supplementing the medium with specific amino acids required for Iturin A biosynthesis, such as glutamic acid, serine, and glutamine, has been shown to increase yields. zgswfz.com.cnnih.gov The optimal temperature range for incubation is generally between 25 and 35°C. google.com

Optimization of this compound Production

Fermentation Process Optimization

Role of Metal Ions and Trace Elements

Metal ions and trace elements play a significant role in the production of Iturin A. Their presence and concentration in the fermentation medium can influence microbial metabolism and lipopeptide synthesis. nih.govtandfonline.com Studies have shown that metal cations such as Mn²⁺, Fe²⁺, Mg²⁺, and K⁺ can enhance the production of Bacillus-based biosurfactants, including Iturin A. nih.govtandfonline.comresearchgate.net

Specifically, the addition of ferrous ions (Fe²⁺) has been found to significantly enhance Iturin A production in Bacillus amyloliquefaciens. nih.govgigvvy.com One study demonstrated that supplementing the medium with 0.2 mM of iron increased Iturin A concentration. gigvvy.com The highest production was achieved with a combination of optimized initial pH and the addition of 0.2 mM ferrous sulfate (B86663). gigvvy.com

Magnesium ions (Mg²⁺) have also shown some enhancement of Iturin A production, although the effect might be less pronounced compared to iron. gigvvy.com Research investigating different peptone media observed that differences in the amounts of metal ions like K⁺, Ca²⁺, and Mn²⁺ correlated with variations in Iturin A production. researchgate.net While individual addition of K⁺, Ca²⁺, cysteine, and cellulose (B213188) had no effect, supplementing with Mn²⁺ alone restored biofilm development and improved Iturin A production in a specific medium. researchgate.net Combined addition of these substances further enhanced cellular growth and Iturin A production. researchgate.net

Iturin A itself can interact with alkali metal ions, and it has been proposed that these ions are chelated by the carbonyl oxygens within the β-turn structures of the lipopeptide. core.ac.uk

Research findings on the effect of metal ions on Iturin A production are summarized in the table below:

| Metal Ion/Element | Effect on Iturin A Production | Notes | Source |

| Fe²⁺ | Significant enhancement | Particularly at 0.2 mM concentration; synergistic with optimal pH. | nih.govgigvvy.com |

| Mg²⁺ | Enhancement (less than Fe²⁺) | Effect observed in supplementation studies. | tandfonline.comgigvvy.com |

| Mn²⁺ | Improvement (in specific media) | Supplementation restored biofilm and improved production. | tandfonline.comresearchgate.net |

| K⁺ | Variable/Context-dependent | Effect observed in specific media compositions. | tandfonline.comresearchgate.net |

| Ca²⁺ | Variable/Context-dependent | Effect observed in specific media compositions. | tandfonline.comresearchgate.net |

Bioreactor Design and Scaling Considerations

Bioreactor design and scaling are critical aspects for the economically viable production of Iturin A. While laboratory-scale studies often utilize shake flasks for screening and medium optimization, larger-scale production requires controlled bioreactor environments. d-nb.infopsgcas.ac.in

Submerged cultivation in stirred tank bioreactors offers advantages such as high homogeneity of heat and mass transfer, and easier control of parameters like oxygen and temperature, compared to solid-state fermentation, which can face challenges with controlling these conditions and scaling up. gigvvy.com

Scaling up bioreactor processes involves transitioning from laboratory scale (e.g., few liters) to pilot scale (e.g., 5-200 liters) and eventually to production scale (e.g., 5000-100,000 liters). psgcas.ac.in Key challenges in scaling up include maintaining consistent growth conditions, managing shear stress and agitation, and ensuring effective mass transfer, particularly oxygen supply and CO₂ removal. psgcas.ac.inritaibioreactor.com

Different bioreactor configurations and strategies have been explored for Iturin A production. Aerated packed bed bioreactors have been used in solid-state fermentation. researchgate.netnih.gov In this type of reactor, controlling pressure gradients is important for successful scale-up. researchgate.netnih.gov Low oxygenation in such systems has been observed to favor Iturin A production, potentially due to reduced free void space caused by the co-production of poly-γ-glutamic acid by some strains. researchgate.netnih.gov

Biofilm reactors represent another approach, where microbial cells are immobilized on a support material. nih.govnih.gov This can lead to increased Iturin A yield and productivity compared to conventional suspended cell fermentations. nih.gov For instance, a two-compartment biofilm reactor design has been developed for Iturin A production. nih.gov Optimization of carrier materials for biofilm formation is crucial for these systems. nih.gov Studies have shown that fed-batch strategies in biofilm reactors can further enhance Iturin A concentration. nih.gov

When scaling up biofilm bioreactors, factors such as volumetric oxygen mass transfer coefficient (kLa), agitation power input per unit volume (P/V), and impeller tip velocity (Vtip) need careful consideration. nih.gov Maintaining a constant kLa has been found to be an effective strategy for achieving comparable product concentrations at larger scales. nih.gov

Process parameters such as temperature and feeding strategies also play a role in bioreactor production. A two-stage temperature strategy has been shown to increase lipopeptide yield. tandfonline.com Stepwise glucose feeding strategies in bioreactors have also been investigated to enhance Iturin A production. d-nb.info

Scaling up biological processes, including Iturin A fermentation, is a complex task that requires careful consideration of biological factors like inoculum quality and potential wall growth in smaller reactors, in addition to engineering parameters. psgcas.ac.in Reproducibility of laboratory results at larger scales is a major goal of pilot-scale studies. psgcas.ac.in

Analytical and Structural Elucidation Methodologies for Iturin A8

Extraction and Initial Purification Strategies

The initial steps in obtaining Iturin A8 from fermentation broth typically involve methods to separate the lipopeptides from the culture medium and cellular biomass.

Acid Precipitation Techniques

Acid precipitation is a common and cost-effective initial step for the extraction of lipopeptides like iturin A from the culture supernatant of Bacillus strains. researchgate.netekb.eg This technique relies on the change in solubility of the lipopeptides as the pH of the culture broth is lowered. Typically, the cell-free supernatant, obtained after centrifugation to remove bacterial cells, is adjusted to an acidic pH, often around pH 2.0, using strong acids such as 6 N HCl or 12 M HCl. frontiersin.orgijcmas.comekb.egcabidigitallibrary.orgmdpi.com This acidification causes the lipopeptides to precipitate out of the solution. The precipitated material, containing the target lipopeptides, is then collected, usually by centrifugation. frontiersin.orgijcmas.comekb.egcabidigitallibrary.orgmdpi.com Research indicates that acidifying the culture supernatant to pH 2.0 and incubating overnight at 4°C can effectively precipitate the biosurfactant. ekb.eg The collected precipitate is then ready for further extraction and purification steps. frontiersin.orgijcmas.comekb.egcabidigitallibrary.orgmdpi.com

Solvent Extraction Protocols

Following acid precipitation, solvent extraction is employed to recover the lipopeptides from the collected precipitate. Organic solvents or mixtures of organic solvents are used to dissolve the precipitated lipopeptides. Common solvent systems include chloroform/methanol (B129727) mixtures, often in a 2:1 (v/v) ratio. ekb.egjmb.or.kr Anhydrous ethanol (B145695) and methanol have also been reported as effective solvents for extracting precipitated lipopeptides. frontiersin.orgijcmas.comcabidigitallibrary.orgmdpi.com After adding the solvent to the precipitate, the mixture is typically subjected to shaking or vortex mixing to facilitate the dissolution of the lipopeptides. ijcmas.comcabidigitallibrary.org The solvent extract, now containing the lipopeptides, is then separated from any remaining solid debris, usually by centrifugation. ijcmas.comcabidigitallibrary.org The solvent is often evaporated under vacuum to obtain a concentrated or dried extract containing the crude lipopeptides. mdpi.comjmb.or.kr Studies have compared different solvent extraction methods, noting that methanol or ethanol can show higher efficiency compared to propanol (B110389) or 1-butanol (B46404) in certain acid precipitation-based methods. cabidigitallibrary.org

Advanced Purification Techniques

After initial extraction, advanced chromatographic techniques are necessary to separate the individual iturin A isomers, including this compound, from the crude extract and from each other.

Chromatographic Separation Methods

Chromatographic methods play a vital role in the purification and fractionation of lipopeptides like the iturin A isomers due to their structural similarities. nih.govmdpi.com Various chromatographic techniques are employed, including size-exclusion chromatography, ion exchange chromatography, and reversed-phase chromatography. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a relatively simple and rapid technique often used for the initial analysis and monitoring of lipopeptide purification fractions. nih.govijcmas.comekb.egjmb.or.kr It can be used to identify the presence of lipopeptides and to assess the progress of purification steps. ijcmas.comekb.egjmb.or.kr For the analysis of lipopeptides, including those from the iturin family, silica (B1680970) gel plates are commonly used. ekb.eg A typical solvent system for TLC analysis of iturins is a mixture of butanol, acetic acid, and water in a ratio such as 6:1:2. unl.pt Lipopeptides can be detected on TLC plates using various methods, including spraying with ninhydrin (B49086) to visualize amino acid-containing compounds or by their UV activity at wavelengths like 254 nm or 360 nm. ekb.egunl.pt TLC has been used to identify lipopeptides as belonging to the iturin family based on their Rf values, such as an Rf value of 0.69. ekb.eg Preparative TLC can also be used for separating compounds by applying the active methanolic fraction to thicker plates and eluting with a suitable solvent system. unl.pt

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful and widely used technique for the separation, characterization, and purification of iturin A isomers, including this compound. nih.govijcmas.commdpi.comcdnsciencepub.comgigvvy.comnih.gov HPLC provides higher resolution compared to TLC, allowing for the separation of closely related lipopeptide variants. ijcmas.com RP-HPLC utilizes a stationary phase that is less polar than the mobile phase, typically a C18 column. jmb.or.krgigvvy.comnih.govcdnsciencepub.com The mobile phase often consists of a gradient or isocratic mixture of water and organic solvents, such as methanol or acetonitrile (B52724), usually acidified with a small percentage of trifluoroacetic acid (TFA) or combined with a buffer like ammonium (B1175870) acetate (B1210297). jmb.or.krgigvvy.comnih.govgigvvy.com The elution of iturin A isomers is commonly monitored by UV detection, often at a wavelength of 215 nm or 220 nm. jmb.or.krgoogle.com

HPLC has been successfully applied to separate and quantify different iturin A homologs, including this compound. cabidigitallibrary.orggigvvy.com Studies have reported specific HPLC conditions for the separation of iturin A2 to A8 isomers using a RP-C18 column with an isocratic elution of acetonitrile/ammonium acetate (40:60, v/v) at a flow rate of 1 mL/min. gigvvy.com Another study utilized a C18 column with a gradient of methanol/water/0.1% TFA. nih.gov Retention times for various iturin A analogs, including this compound, have been determined using HPLC. For example, this compound has been reported to have a retention time of 66.6 minutes under specific C18 MPLC and HPLC purification conditions. cdnsciencepub.comcdnsciencepub.com The fractions collected from HPLC separation are then typically analyzed by mass spectrometry (MS) for identification and structural confirmation. nih.govjmb.or.krnih.govcdnsciencepub.comresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS or LC-MS/MS) is a particularly powerful combination for the analysis and identification of lipopeptides. frontiersin.orgnih.govresearchgate.net

HPLC is also used for the quantitative analysis of iturin A in culture supernatants. cabidigitallibrary.orgnih.gov Different sample preparation methods for HPLC quantification of iturin have been evaluated, with methods like butanol extraction and methanol substitution (BEMS) showing higher efficiency compared to acid precipitation and methanol extraction (APME) in some cases. cabidigitallibrary.org The precision and detection limits of HPLC methods for iturin A quantification have been reported, demonstrating its reliability for this purpose. gigvvy.com

Here is a table summarizing some reported HPLC conditions for Iturin A analysis:

| Column Type | Stationary Phase | Mobile Phase | Flow Rate | Detection Wavelength | Notes | Source |

| RP-C18 | ODS (5 µm) | 65% methanol | 1 mL/min | 205 nm | Analysis of iturin homologs | cabidigitallibrary.org |

| PREP-ODS C18 | C18 (15 µm) | Gradient of 0.1% TFA in 10% ACN and 0.1% TFA in ACN | 4 mL/min | 215 nm | Purification of lipopeptides | jmb.or.kr |

| C18 | ODS | Reversed-phase (details varied) | - | UV | Identification and measurement of Iturin A | frontiersin.org |

| NPS RP-C18 | RP-C18 | Acetonitrile/10 mM ammonium acetate (40:60) | 1 mL/min | UV | Separation of iturin A2-A8 isomers | gigvvy.com |

| C18 | C18 (10 µm) | Gradient of 80–95% methanol/water/0.1% TFA | - | - | Purification of lipopeptides | nih.gov |

| Venusil XBP | C18 (5 μm) | Reversed-phase (details varied) | - | - | Purification and identification of Iturin A | mdpi.com |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a preparative chromatography technique often used for the separation of organic compounds. researchgate.net MPLC systems operate at pressures high enough to utilize fine packing material (5–15 µm beads), enabling high resolution separations. researchgate.net While the provided search results mention MPLC in the context of fractionating extracts containing iturin A isomers, including iturin A2-A8, following silica gel column chromatography, specific details regarding the application of MPLC solely for this compound are limited within the provided snippets. cdnsciencepub.com MPLC is well-suited for high-resolution separations and can be used in multi-dimensional protein purification. researchgate.net

Ion Exchange Chromatography

Ion Exchange Chromatography separates molecules based on their net charge. nih.gov This technique is commonly employed for the analysis and quantification of biosurfactants, a class of compounds that includes lipopeptides like iturin. nih.gov Ion exchange chromatography is used in the purification of peptides and can be employed in conjunction with reversed-phase chromatography. polypeptide.com DEAE ion exchange chromatography is specifically mentioned as being commonly employed for the analysis and quantification of biosurfactants. nih.gov While the search results indicate the use of ion exchange chromatography in lipopeptide purification schemes that would include iturins, detailed findings specifically for this compound using this method are not provided. nih.govpsu.ac.th

Reversed-Phase Chromatography (RPC)

Reversed-Phase Chromatography (RPC), particularly in its high-performance liquid chromatography (HPLC) format (RP-HPLC), is a widely recognized and commonly employed technique for the effective separation, characterization, and purification of lipopeptides, including iturin. nih.govcabidigitallibrary.orgresearchgate.net RPC separates compounds based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. tosohbioscience.com Decreasing the mobile phase polarity by adding more organic solvent reduces the hydrophobic interaction, leading to desorption of the analyte. tosohbioscience.com

RP-HPLC has been successfully used for the separation and quantification of iturin A homologs, including Iturin A2 to A8. cabidigitallibrary.orggigvvy.com Studies have optimized RP-HPLC conditions for the separation of these isomers. For instance, one study achieved separation of iturin A2, A3, A4, A5, A6, A7, and A8 isomers using a NPS RP-C18 column with an isocratic elution of acetonitrile/10 mM ammonium acetate (40:60, v/v) at a flow rate of 1 mL/min, detected by a UV detector. gigvvy.com Another study used an RP-C18 column with a mixture of water and acetonitrile for the baseline separation of iturin A homologues. nih.gov

Sample preparation methods significantly impact the efficiency of RP-HPLC quantification of iturin from culture supernatant. A comparative study evaluated the acid precipitation and methanol extraction (APME) method and the 1-butanol extraction and methanol substitution (BEMS) method. The BEMS method demonstrated higher efficiency for quantifying iturin from culture supernatant based on percent recovery and analysis time. cabidigitallibrary.org

| Method | Efficiency for Iturin Quantification (based on recovery) |

| BEMS (1-butanol extraction and methanol substitution) | Higher |

| APME (Acid precipitation and methanol extraction) | Lower |

| Direct application of culture supernatant | Lowest |

The lower limit of detection for each iturin homolog by HPLC analysis can be as low as 0.57 μg mL-1. cabidigitallibrary.org RP-HPLC is considered the most powerful method for peptide purification, utilizing hydrophobic interactions. polypeptide.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique that combines principles of chromatography and capillary electrophoresis. nih.govwikipedia.org It extends the applicability of capillary electrophoresis to neutral analytes by incorporating surfactant micelles into the buffer solution at a concentration above the critical micelle concentration. nih.govwikipedia.orgscitechnol.com Separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar pseudostationary phase. nih.govscitechnol.com

MEKC has been evaluated for the analysis of multicomponent lipopeptide antibiotic iturin A, including its isomers. gigvvy.com Optimized MEKC separation of iturin A2, A3, A4, A5, A6, A7, and A8 isomers was achieved at 25 °C using an applied voltage of 20 kV and a background electrolyte consisting of 20 mM boric acid buffer (pH 8.72) with 50 mM sodium dodecyl sulfate (B86663) (SDS) and 10% (v/v) acetonitrile. gigvvy.com Both HPLC and MEKC methods have been found to be selective, robust, and specific for the reliable quantification of iturin A. gigvvy.com

| Method | Calibration Curve Linearity | Within-day Assay Reproducibility |

| HPLC | 20-200 µg/mL (R2 = 0.9954) | 98.1% |

| MEKC | 50-500 µg/mL (R2 = 0.9967) | 98.7% |

The detection limits of iturin A from culture medium using MEKC were in the range of 5.0-13.0 µg/mL. gigvvy.com

Structural Characterization Methodologies

Structural characterization techniques are essential for confirming the identity and elucidating the precise molecular structure of this compound.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a crucial analytical technique for the identification of molecules by providing insights into their molecular weight and fragmentation patterns. nih.govsemanticscholar.orgresearchgate.net Various MS techniques, including MALDI-TOF-MS and ESI-MS, are applied in the characterization of iturin A and its homologs. cabidigitallibrary.orgcdnsciencepub.comsemanticscholar.orgresearchgate.net

MALDI-TOF-MS has been used to confirm the identity of collected iturin peaks after HPLC separation. cabidigitallibrary.org High-resolution TOF-ESI mass spectrometry, in conjunction with NMR, has been employed to elucidate the chemical structures of iturin A2-A8. cdnsciencepub.com LC/ESI-MS/MS has also been used for the characterization of lipopeptide biosurfactants produced by Bacillus strains, which can include iturins. cdnsciencepub.com

MS analysis provides valuable data regarding the molecular mass of this compound and its fragments, which is critical for structural confirmation. For example, the predicted monoisotopic mass for Iturin A (C48H74N12O14) is 1042.54474508 Da. nih.govuni.lu Observed mass fragments from techniques like MALDI-TOF MS following trypsin digestion of recombinant iturin A have been reported and compared to predicted mass fragments, further confirming the identity of the compound. semanticscholar.org

MS, often coupled with chromatographic techniques like HPLC or LC, allows for the detection and characterization of different iturin A homologs based on their distinct mass-to-charge ratios (m/z). researchgate.netresearchgate.net For instance, ion chromatograms have shown iturin homologues with m/z values such as 1044.30, 1057.20, and 1071.20. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is frequently used in the structural elucidation of lipopeptides like this compound. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. HR-ESIMS has been employed to establish the molecular formula of this compound semanticscholar.org. For instance, HR-ESIMS data, combined with NMR spectroscopy, were used to determine the molecular formula of this compound as C₅₁H₈₀N₁₂O₁₄ in one study researchgate.net. Another study reported the molecular formula of a related iturin F2 as C₅₁H₈₀N₁₂O₁₅ based on HR-ESIMS and NMR data semanticscholar.org. The precise mass obtained from HR-ESIMS helps to differentiate between closely related lipopeptide variants and confirm the presence of this compound.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with techniques like Electrospray Ionization (ESI-TOF-MS), is utilized to determine the mass-to-charge ratio (m/z) of intact this compound molecules and their fragments. High-resolution TOF-ESI mass spectrometry has been used in the structural elucidation of Iturin A analogs, including this compound, derived from Bacillus vallismortis cdnsciencepub.comcdnsciencepub.com. This method provides accurate molecular weight information and is valuable for characterizing lipopeptides purified through chromatographic techniques cdnsciencepub.comcdnsciencepub.com.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another widely used technique for the analysis of lipopeptides. It is particularly useful for analyzing mixtures and identifying different lipopeptide homologs based on their molecular masses. MALDI-TOF MS has been applied to detect and characterize Iturin A, including different isomers jmb.or.krcabidigitallibrary.orgnih.govembrapa.br. Studies have reported using MALDI-TOF MS to identify Iturin A by observing peaks at specific m/z values, such as m/z 1,057 or m/z 1,085.7, which correspond to protonated or sodium-adducted molecular ions of Iturin A variants embrapa.brresearchgate.net. MALDI-TOF MS, sometimes coupled with tandem MS (MS/MS), provides molecular mass information and fragmentation patterns that aid in the identification and structural analysis of this compound within complex biological extracts jmb.or.krresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of this compound, including the sequence of amino acids and the structure of the fatty acid chain, as well as their connectivity. researchgate.net

One-Dimensional (1D) NMR

One-Dimensional (1D) NMR spectroscopy, such as ¹H NMR and ¹³C NMR, provides information on the types and chemical environments of atoms within the this compound molecule. These spectra show characteristic signals (chemical shifts, multiplicities, and intensities) for the protons and carbons in the peptide and fatty acid components. 1D NMR data, in combination with HR-ESIMS, have been used to establish the molecular formula and provide initial structural insights into this compound and related iturins semanticscholar.orgresearchgate.net. Analysis of the chemical shifts in 1D NMR spectra helps in identifying different amino acid residues and the fatty acid chain semanticscholar.org.

Two-Dimensional (2D) NMR

Two-Dimensional (2D) NMR techniques are crucial for determining the connectivity between atoms and establishing the sequence of the peptide chain. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between nuclei. 2D NMR spectroscopy, along with 1D NMR and HR-ESIMS, is routinely used for the complete structural elucidation of this compound semanticscholar.orgcdnsciencepub.comcdnsciencepub.com. COSY correlations can reveal coupling between adjacent protons, while HMBC correlations provide information about longer-range couplings, helping to connect different parts of the molecule, including the fatty acid to the peptide backbone semanticscholar.org. ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations, which can give insights into the three-dimensional conformation of this compound nih.gov.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules like this compound, which contains multiple chiral centers in its amino acid residues and the fatty acid chain. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a molecule, which is dependent on its stereochemistry and conformation mtoz-biolabs.com. CD spectroscopy has been applied, often in conjunction with other methods like advanced Marfey's method, to determine the absolute configurations of the amino acid residues in iturin class lipopeptides, including this compound semanticscholar.orgkribb.re.kr. The CD spectrum provides a unique spectroscopic fingerprint that can be used to confirm the stereochemistry of the molecule mtoz-biolabs.comresearchgate.netnih.gov.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a powerful vibrational spectroscopic technique utilized for the structural characterization of molecules, including complex lipopeptides like this compound. This method provides a distinct spectral fingerprint based on the inelastic scattering of monochromatic light, revealing information about the vibrational modes of chemical bonds within the molecule horiba.comuni-siegen.de. Unlike infrared spectroscopy, Raman spectroscopy is particularly advantageous for analyzing samples in aqueous solutions as water exhibits weak Raman scattering horiba.comcore.ac.uk.

The application of Raman spectroscopy to Iturin A, which includes the isomer this compound semanticscholar.orgmdpi.com, allows for the identification of key structural features, such as the peptide backbone and the associated lipid chain nih.govnih.gov. Analysis of the Raman spectrum provides insights into the presence of specific amino acids and the secondary structure of the peptide component nih.gov.

Detailed research findings from Raman spectroscopic analysis of Iturin A have identified characteristic spectral bands corresponding to various functional groups and structural elements. For instance, distinct bands are observed for the peptide backbone, including Amide I and Amide III bands, which are sensitive to the protein's secondary structure nih.govspectroscopyonline.com. Additionally, amino-acid-specific Raman bands can be identified, corresponding to residues such as tyrosine, proline, valine, and phenylalanine, which are components of the Iturin A peptide sequence semanticscholar.orgnih.gov. The presence of the lipid chain in Iturin A is also evident in the Raman spectrum through characteristic bands assigned to C-C stretching vibrations and alkyl CH2 bends nih.gov.

The following table summarizes some characteristic Raman bands observed for Iturin A and their corresponding assignments:

| Wavenumber (cm⁻¹) | Assignment | Structural Component | Source |

| 1668 | Amide I (C=O stretching) | Peptide Backbone | semanticscholar.orgnih.gov |

| 1266, 1324 | Amide III | Peptide Backbone | semanticscholar.orgnih.gov |

| 823, 1613 | Ring breathing modes | Tyrosine | semanticscholar.orgnih.gov |

| 852 | Vibrational modes | Proline, Hydroxyproline | semanticscholar.orgnih.gov |

| 935 | C–C stretching mode | Proline, Valine | semanticscholar.orgnih.gov |

| 1005 | Vibrational mode | Phenylalanine | semanticscholar.orgnih.gov |

| 1051 | C–N stretching | Peptide Backbone | semanticscholar.orgnih.gov |

| 1050–1060 | C–C stretching vibrations | Lipid Chain | semanticscholar.orgnih.gov |

| 1466 | Alkyl CH2 bends | Lipid Chain | nih.gov |

Biological Activities and Mechanistic Research of Iturin A8

Antifungal Activities

Cellular and Molecular Mechanisms of Antifungal Action

Induction of Apoptosis Pathways

Role of Oxidative Stress

Iturin A has been shown to induce oxidative stress in fungal cells, contributing to their inhibition and death. Studies on Aspergillus niger and Phytophthora infestans have demonstrated that Iturin A treatment leads to the accumulation of reactive oxygen species (ROS) within the fungal cells. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com This excess ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis. mdpi.comnih.gov The induction of oxidative stress is considered one of the primary mechanisms by which iturin A exerts its antifungal effects. nih.govnih.gov

Modulation of Mitochondrial Membrane Potential

Modulation of the mitochondrial membrane potential (MMP) is another crucial mechanism in the antifungal action of Iturin A. Research indicates that Iturin A can affect the mitochondrial function in fungi. Studies on Aspergillus niger have shown that Iturin A treatment leads to the hyperpolarization of the mitochondrial membrane potential. mdpi.comnih.govnih.gov Conversely, studies on Phytophthora infestans have reported a decrease in mitochondrial membrane potential and damage to mitochondria upon exposure to Iturin A. frontiersin.org These alterations in MMP can disrupt cellular energy metabolism and contribute to the induction of apoptosis in fungal cells. frontiersin.orgnih.govresearchgate.net

Potassium Ion Efflux

Iturin A's interaction with fungal cell membranes can lead to increased membrane permeability and leakage of intracellular contents, including potassium ions (K⁺). nih.govnih.gov Studies suggest that Iturin A can activate voltage-gated potassium (Kv) channels in fungi like Saccharomyces cerevisiae, resulting in a significant efflux of K⁺ ions. mdpi.comresearchgate.netnih.gov This disruption of intracellular ion homeostasis is a critical step in initiating cell death pathways, such as apoptosis, in fungal cells. mdpi.comnih.govresearchgate.netnih.gov

Inhibition of Specific Fungal Enzymes

Research also suggests that Iturin A may exert its antifungal activity by inhibiting specific fungal enzymes. Molecular docking studies on Iturin A from Bacillus aryabhattai have indicated its potential to bind to enzymes crucial for fungal cell wall synthesis, such as (1,3)-β-D-glucan synthase in Candida albicans. mdpi.com Additionally, studies on Aspergillus niger treated with Iturin A have shown significant decreases in the activity levels of enzymes involved in the TCA cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), as well as inhibition of mitochondrial ATPase activity, all of which impact fungal respiratory metabolism and ATP synthesis. mdpi.com Iturin A8 has also shown significant inhibitory activity against indoleamine 2,3-dioxygenase in an in vitro enzymatic assay. kribb.re.kr

Antibacterial Activities

While iturins are predominantly recognized for their potent antifungal properties, they also exhibit antibacterial activities, although generally to a lesser extent than their antifungal effects. mdpi.com

Spectrum of Antibacterial Targets (Gram-Positive and Gram-Negative Strains)

Iturin lipopeptides, including Iturin A, have demonstrated antibacterial efficacy against a range of bacteria, encompassing both Gram-positive and Gram-negative strains. nih.govekb.eg The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. nih.gov However, the antibacterial effect of iturins is often less pronounced compared to their antifungal activity, which is attributed to the differences in the composition of fungal and bacterial membranes. mdpi.com Bacterial membranes, particularly in Gram-negative bacteria, have a higher proportion of charged lipids and the presence of lipopolysaccharide (LPS) in the outer membrane, which can influence the interaction with lipopeptides. mdpi.comjuniperpublishers.com Despite this, isolated iturins have been reported to act as antibacterial agents against various Gram-positive and Gram-negative bacteria. ekb.eg

Cellular and Molecular Mechanisms of Antibacterial Action

Iturin lipopeptides, including this compound, exhibit antibacterial efficacy against a range of bacteria, encompassing both Gram-positive and Gram-negative strains nih.gov. Their primary mechanism of action involves interactions with bacterial cell membranes nih.govresearchgate.netscispace.com.

Bacterial Cell Membrane Disruption and Lysis

The amphiphilic nature of iturins is key to their interaction with cellular membranes mdpi.comresearchgate.net. These compounds can insert into the lipid bilayer, leading to membrane disruption and subsequent cell lysis nih.govresearchgate.netscispace.com. This interaction can cause permeability changes and ultimately result in cell death researchgate.net. Studies using fluorescence and transmission electron microscopy have provided visual evidence of the cytotoxic effect of iturins at the bacterial plasma membrane level researchgate.net. The disruption mechanism is thought to involve the formation of pores in the cell membrane frontiersin.org. At higher concentrations, iturins can lead to the complete disruption of the lipid bilayer into mixed micelles, while at lower concentrations, they may form oligomeric aggregates that perturb the bilayer, increasing fluidity and potentially leading to pore formation and membrane damage researchgate.net.

Inhibition of Essential Bacterial Proteins (e.g., MurA)

Beyond membrane disruption, iturins have also been shown to interact with essential bacterial proteins. Molecular docking studies have indicated that iturin A can bind to the MurA protein mdpi.comnih.gov. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is an enzyme crucial for the synthesis of the bacterial cell wall, specifically in the synthesis of muramic acid, a key component of peptidoglycan mdpi.comnih.govnih.govaphrc.org. The functionality of the MurA protein is essential for the synthesis of the cell wall in bacteria such as Salmonella typhimurium mdpi.comnih.gov. Research suggests that iturin A demonstrates a strong inhibitory impact on MurA nih.gov.

Plant-Associated Biological Activities

In addition to their direct antimicrobial effects, iturins are capable of interacting with host plants and enhancing their resistance to infection mdpi.com. This is often mediated through the phenomenon of induced systemic resistance (ISR) mdpi.comresearchgate.netnih.gov.

Elicitation of Induced Systemic Resistance (ISR) in Plants

Iturins can stimulate plant defense mechanisms through ISR, an indirect mechanism that enhances the plant's capacity to restrict pathogen invasion without direct interaction between the pathogen and the resistance-inducing agent mdpi.comnih.gov. ISR is a systemically expressed resistance state that makes the host less susceptible to subsequent infections nih.gov.

Activation of Plant Defense Systems

Iturin A has been shown to induce plant defense signaling pathways, including the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways mdpi.commdpi.com. These pathways are central to the plant's immune response mdpi.comcdnsciencepub.com. Activation of these pathways by iturin A can lead to a priming effect, preparing the plant to mount a stronger defense response upon pathogen attack mdpi.com. This priming effect can involve the activation of the NPR1 protein, which plays a role in systemic resistance mdpi.com.

Up-Regulation of Defense-Related Marker Genes (e.g., PR genes, Chitinase (B1577495), Peroxidase, β-1,3-Glucanase)

A key aspect of iturin-induced ISR is the up-regulation of defense-related marker genes cdnsciencepub.comcdnsciencepub.com. Studies have shown that treatment with iturin A analogs can dramatically increase the transcript levels of genes such as PR1, PR4, PR10, chitinase, peroxidase, and β-1,3-glucanase in plants challenged with pathogens cdnsciencepub.comcdnsciencepub.com.

PR genes: PR1, PR4, and PR10 are marker genes associated with SA- and JA/ET-dependent signaling pathways cdnsciencepub.com. Up-regulation of these genes suggests that iturin A analogs can activate both SA and JA/ET defense signaling pathways cdnsciencepub.comcdnsciencepub.com.

Chitinase and β-1,3-Glucanase: These enzymes are pathogenesis-related (PR) proteins with hydrolytic activity that can degrade chitin (B13524) and β-1,3-glucans, key components of fungal cell walls mdpi.comresearchgate.netnih.govnih.gov. Increased expression and activity of chitinase and β-1,3-glucanase can contribute to inhibiting fungal growth mdpi.comresearchgate.netnih.gov.

Peroxidase: Peroxidase is involved in processes such as the formation of lignin (B12514952) and hydrogen peroxide, which play roles in controlling disease symptoms and eliciting ISR in plants cdnsciencepub.comresearchgate.net. Increased peroxidase activity is associated with activated defense responses researchgate.net.

Involvement of Phytohormone Signaling Pathways (e.g., Jasmonic Acid Biosynthesis)

Iturin A, including its various isoforms, has been shown to interact with host plants and enhance their resistance to infection through the induction of plant defense mechanisms, a phenomenon known as induced systemic resistance (ISR). nih.govmdpi.com This process involves the activation of phytohormone signaling pathways, notably the jasmonic acid (JA) and salicylic acid (SA) pathways. mdpi.comnih.gov Studies in Arabidopsis plants have demonstrated that Iturin A can activate the transcription of defense genes such as PR1 and PDF1.2 through the SA and JA signaling pathways, respectively. mdpi.comnih.gov

The induction of the JA pathway by Iturin A is linked to the oxylipin biosynthesis system, which is essential for the production of jasmonic acid, a key regulator of ISR. mdpi.commdpi.comfrontiersin.org Research suggests that the ability of Iturin A to act as an elicitor and trigger these defense responses is dependent on its cyclic structure and/or the presence of the β-hydroxy fatty acid chain. nih.gov For instance, a linear peptide derivative of Iturin A has been shown to suppress the expression of PR1 and PDF1.2 genes, highlighting the importance of the lipopeptide structure for its elicitor activity. nih.gov

Role in Plant Disease Suppression and Biocontrol

Iturin A isoforms, including this compound, are well-documented for their significant role in the suppression of plant diseases and their application as biocontrol agents against a wide spectrum of fungal pathogens. nih.govjst.go.jpjmb.or.krnih.gov Their potent antifungal activity is primarily attributed to their ability to disrupt fungal cell membranes, interfere with membrane processes, and induce apoptosis in fungal cells. nih.gov This membrane-targeting mechanism is linked to the amphiphilic properties of iturins, which allow them to behave as surfactants at phase boundaries, altering hydrophobic interactions and preventing microbial adhesion. mdpi.com

Iturin A has demonstrated inhibitory effects against various economically important plant pathogens, including species of Fusarium, Rhizoctonia, Pythium, Alternaria, Penicillium, Botrytis, Colletotrichum, and Gaeumannomyces. nih.govjst.go.jpjmb.or.kr For example, Iturin A from Bacillus subtilis strains has shown activity against Fusarium and Penicillium species, while Iturin from Bacillus velezensis has been effective against Aspergillus, Cladosporium, and Syncephalastrum. mdpi.com

While direct antifungal activity is a major mechanism, studies also indicate that Iturin A can suppress diseases by inducing plant defense mechanisms, as discussed in Section 4.3.1.3. nih.govjst.go.jpcdnsciencepub.com This induced resistance can contribute to disease control even in cases where the direct antifungal activity of Iturin A might require higher concentrations than those present in the environment. jst.go.jpcdnsciencepub.com

Data illustrating the antifungal activity of Iturin A against selected plant pathogens:

| Pathogen Species | Iturin A Source Strain | Observed Effect | Reference |

| Fusarium graminearum | Bacillus subtilis Z-14 | Noteworthy inhibitory activity, structural deterioration of conidia and hyphae | nih.gov |

| Gaeumannomyces graminis var. tritici | Bacillus subtilis Z-14 | Antifungal action | nih.gov |

| Podosphaera fusca | Bacillus subtilis UMAF6639 | Major role in antagonism | researchgate.net |

| Colletotrichum gloeosporioides | Bacillus subtilis CMB32 | Antifungal activity | jmb.or.kr |

| Pyricularia oryzae | Bacillus velezensis RHF4.1–25 | Suppressed spore germination, inhibited mycelial growth | mdpi.com |

| Phytophthora capsici | Bacillus vallismortis EXTN-1 | No direct antibiosis observed, but attenuated disease symptoms via ISR | cdnsciencepub.com |

Indirect Contributions to Plant Growth Promotion

While Iturin A is primarily recognized for its antimicrobial and plant defense eliciting activities, it can indirectly contribute to plant growth promotion. nih.govscispace.comnih.gov This indirect effect is largely mediated through the suppression of plant pathogens, which reduces disease burden and allows the plant to allocate more resources towards growth and development. nih.govnih.govmdpi.com By controlling soil-borne diseases such as root rot, damping off, and wilt caused by fungi like Fusarium, Rhizoctonia, and Pythium, Iturin-producing bacteria can enhance plant health and ultimately lead to improved crop productivity. nih.gov

Synergistic Interactions with Other Bioactive Compounds

The biological efficacy of Iturin A can be enhanced through synergistic interactions with other bioactive compounds, particularly other cyclic lipopeptides produced by Bacillus species.

Interactions with Other Cyclic Lipopeptides (e.g., Surfactin, Fengycin)

Bacillus strains often produce a mixture of cyclic lipopeptides, including Iturins, Surfactins, and Fengycins. mdpi.comjmb.or.kr Research has shown that these different classes of lipopeptides can interact synergistically to enhance their biological activities, including antifungal effects and the induction of plant defense responses. jmb.or.krresearchgate.netmdpi.complos.orgnih.gov

For example, Surfactin, while often exhibiting limited direct antifungal activity itself, has been shown to significantly enhance the antifungal effect of Iturin A. jmb.or.krnih.gov This synergistic interaction may be related to the ability of Iturin A and Surfactin to interact in mixed monolayers and their effects on cell membranes. nih.gov

Similarly, studies on the control of rice blast caused by Pyricularia oryzae have indicated that both Fengycin and Iturin are required to elicit induced systemic resistance effectively, suggesting a synergistic interaction between these two lipopeptide families in triggering plant defenses. mdpi.com Combinations of Fengycin and Iturin A have also been observed to show synergistic effects on the activity of defense-related enzymes in plants, such as glucanase. plos.org

Data on Synergistic Interactions between Iturin A and other Cyclic Lipopeptides:

| Interacting Compounds | Observed Synergistic Effect | Context/Assay | Reference |

| Iturin A + Surfactin | Increased antifungal activity of Iturin A | Bacillus subtilis CMB32 against Colletotrichum gloeosporioides | jmb.or.kr |

| Iturin A + Surfactin | Enhanced hemolysis induced by Iturin A | Interaction in mixed monolayers | nih.gov |

| Iturin + Fengycin | Required for effective induced systemic resistance | Against Pyricularia oryzae in rice | mdpi.com |

| Iturin A + Fengycin | Synergistic increase in glucanase activity | Induction of defense enzymes in citrus fruit | plos.org |

| Iturin A + Surfactin | Synergistic increase in chitinase activity | Induction of defense enzymes in citrus fruit | plos.org |

Combinatorial Effects with Other Antimicrobial Agents

Beyond interactions with other cyclic lipopeptides, there is also potential for synergistic effects when Iturin A is combined with other types of antimicrobial agents. One source suggests that synergistic effects are observed when Iturin compounds are used in conjunction with other antifungal drugs, such as azoles or polyenes. nih.gov This combinatorial approach could potentially augment the effectiveness of antifungal treatments and help mitigate the emergence of drug resistance. nih.gov However, research exploring the synergistic effects of this compound specifically with a broad range of diverse antimicrobial agents appears limited, with one study on mixtures of lipopeptide extracts not observing consistently stronger antimicrobial effects when combined. researchgate.net Further research is needed to fully understand the potential for synergistic interactions between this compound and other classes of antimicrobial compounds.

Applications of Iturin A8 in Biotechnology and Agriculture

Agricultural Biocontrol Agents

Iturin A8, as part of the Iturin A family, is recognized for its efficacy as a biocontrol agent against a range of plant pathogens nih.govgigvvy.comjmb.or.krresearchgate.net. Its production by beneficial Bacillus strains contributes to the suppression of plant diseases nih.govjst.go.jp.

Strategies for Plant Disease Management

This compound contributes to plant disease management through several mechanisms. A primary strategy involves the direct inhibition of fungal growth. Iturin A compounds disrupt fungal cell membranes by forming ion-conducting pores, leading to the leakage of essential intracellular components and ultimately cell death nih.govjuniperpublishers.comresearchgate.net. Studies have shown Iturin A to be effective against a wide spectrum of pathogenic fungi, including Fusarium, Rhizoctonia, Pythium, Colletotrichum, Botrytis, and Penicillium species, which cause diseases such as root rot, damping off, wilt, and postharvest infections nih.govjmb.or.krresearchgate.netresearchgate.net.

Beyond direct antifungal activity, Iturin A has also been reported to induce systemic resistance (ISR) in plants nih.govcdnsciencepub.com. This involves activating the plant's inherent defense mechanisms, such as the synthesis of antimicrobial substances and the reinforcement of cellular barriers, enhancing their resistance against pathogens nih.gov. Research indicates that Iturin A analogs can up-regulate defense-related genes in plants, contributing to reduced disease severity cdnsciencepub.com.

Development of Biofungicides and Biopesticides

The potent antifungal activity and relatively low toxicity of Iturin A make it a promising candidate for the development of environmentally friendly biofungicides and biopesticides nih.govgigvvy.comscispace.com. These bio-based alternatives offer advantages over synthetic chemical pesticides, including reduced environmental impact and lower risk of resistance development in pathogens nih.govjmb.or.kr.

Research efforts focus on optimizing the production of Iturin A, including isomers like this compound, from Bacillus strains to facilitate their large-scale application as biocontrol agents gigvvy.comfrontiersin.org. Enhanced production yields have been achieved through techniques such as genome shuffling and genetic modification of Bacillus strains gigvvy.comfrontiersin.orgnih.govsemanticscholar.org.

Studies have demonstrated the effectiveness of Iturin A-based formulations in controlling fungal diseases in various crops. For instance, Iturin A has shown significant control over Saccharomyces cerevisiae, a spoilage yeast, in orange juice, suggesting its potential as a natural food preservative frontiersin.orgnih.gov. Its antagonistic activity against major plant pathogenic fungi highlights its value in protecting crops from economically significant diseases jmb.or.krresearchgate.net.

Environmental Biotechnology

The surfactant properties of this compound and other Iturin A isomers make them valuable in various environmental biotechnology applications, particularly in the remediation of contaminated sites nih.govnih.gov.

Bioremediation of Contaminants

Iturin compounds act as biosurfactants, capable of reducing surface and interfacial tension, which enhances the solubility and bioavailability of hydrophobic pollutants in soil and water nih.govnih.gov. This is crucial for the bioremediation of contaminants such as petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs) nih.gov. By emulsifying these substances, Iturin A makes them more accessible to indigenous microbial populations that can degrade them nih.govnih.gov.

Furthermore, Iturin compounds can stimulate the growth and activity of hydrocarbon-degrading microorganisms, thereby accelerating the rate of contaminant degradation nih.gov. They can also form complexes with metal ions, potentially reducing their bioavailability and toxicity in contaminated environments nih.gov. Studies have shown the potential of Iturin A in enhancing the biodegradation of organic pollutants and contributing to the restoration of soil health and fertility nih.gov.

Enhanced Oil Recovery Techniques

Iturin A's biosurfactant properties also lend themselves to applications in the petroleum industry, specifically in Microbial Enhanced Oil Recovery (MEOR) nih.govjuniperpublishers.comnih.gov. MEOR techniques utilize microorganisms and/or their products, such as biosurfactants, to recover residual oil from reservoirs that is not accessible through conventional methods nih.govresearchgate.net.

Iturin A can reduce the interfacial tension between oil and water, allowing the oil to be mobilized and recovered more efficiently from porous rock formations nih.govjuniperpublishers.comresearchgate.net. Laboratory-scale studies using sand-packed columns have demonstrated that Iturin A can significantly enhance oil recovery rates juniperpublishers.comresearchgate.netresearchgate.net. Recombinant production of Iturin A has shown promising results in increasing yields for potential application in MEOR nih.govsemanticscholar.orgresearchgate.net.

Data from a study on enhanced oil recovery using a lipopeptide biosurfactant, which included Iturin A, showed a notable increase in oil recovery.

| Method | Oil Recovery Rate (%) |

| Laboratory-scale sand-packed column | ~43 juniperpublishers.comresearchgate.net |

| Recombinant Iturin A in sand-packed column | 61.18 ± 0.85 nih.govresearchgate.net |

Food Preservation Applications

The antimicrobial properties of Iturin A, including its isomers like this compound, are being explored for their potential in food preservation nih.govjuniperpublishers.comjuniperpublishers.com. Its ability to inhibit the growth of various microorganisms, particularly fungi and yeasts, makes it a natural alternative to chemical preservatives juniperpublishers.comfrontiersin.orgnih.gov.

Iturin A has demonstrated efficacy in controlling spoilage organisms in food products. For example, studies have shown that Iturin A can significantly inhibit the growth of Saccharomyces cerevisiae in orange juice, extending its shelf life frontiersin.orgnih.gov. Its use as a natural antimicrobial agent in food can help maintain quality, prevent spoilage, and reduce the reliance on synthetic additives juniperpublishers.comfrontiersin.org.

The application of Iturin A in food preservation leverages its ability to disrupt microbial cell membranes nih.govjuniperpublishers.com. Its effectiveness against a range of foodborne pathogens and spoilage microorganisms underscores its potential as a valuable tool in the food industry nih.govjuniperpublishers.comfrontiersin.orgnih.gov.

Control of Spoilage Microorganisms in Food Products

Iturin A exhibits potent antifungal activity against a range of pathogenic and spoilage fungi, which is crucial for extending the shelf life of food products. nih.govnih.gov The mechanism of action involves the disruption of fungal cell membranes, interference with membrane processes, and the induction of apoptosis. nih.govmdpi.com

Research has demonstrated the efficacy of iturin A in controlling spoilage yeasts in food products. For instance, studies evaluating the anti-yeast efficacy of iturin A in orange juice inoculated with Saccharomyces cerevisiae showed significant control on the yeast population during storage. researchgate.netfrontiersin.orgnih.gov Treatment with 0.76 mg/ml of iturin A resulted in a significant reduction in yeast count, comparable to the effect of 0.30 mg/ml natamycin, a commonly used food preservative. researchgate.netfrontiersin.orgnih.gov This concentration of iturin A also had minimal impact on the chemical-physical characteristics of the orange juice. researchgate.netfrontiersin.orgnih.gov Complete inhibition of yeast growth in orange juice treated with 0.76 mg/ml iturin A was observed within 4 days during storage at 25°C. frontiersin.orgnih.gov

Iturin A has also shown effectiveness against other food spoilage fungi. Studies have indicated its inhibitory effects on postharvest fungal infections. nih.gov For example, iturin A has been shown to inhibit Penicillium digitatum and Botrytis cinerea on the surfaces of lemon and strawberry, with inhibition rates of 68.6% and 74.1%, respectively. mdpi.com

The antifungal activity of iturin A against Saccharomyces cerevisiae has been linked to the activation of voltage-gated potassium (Kv) channels, leading to K+ efflux, a process prerequisite for initiating cell apoptosis. mdpi.com Additionally, the impact of iturins on the fungal cell cycle may be associated with the activation of reactive oxygen species (ROS) production. mdpi.com

Inhibition of Toxin Production by Fungi in Food Systems

Beyond inhibiting fungal growth, iturin A is also effective in inhibiting the synthesis of mycotoxins produced by various fungal species that contaminate food. mdpi.comnih.gov Mycotoxins pose significant health risks to humans and animals.

Research has shown that iturin A can significantly inhibit the production of ochratoxin A (OTA) by Aspergillus carbonarius and aflatoxin B1 (AFB1) by Aspergillus flavus. mdpi.com A study focusing on the effect of iturin A on Fusarium oxysporum demonstrated a strong inhibitory effect on both mycelial growth and T-2 toxin biosynthesis. mdpi.com Iturin A at concentrations of 25 μg/mL and 50 μg/mL inhibited mycelial growth by 50.35% and 66.58%, and T-2 synthesis by 42.30% and 74.15%, respectively. mdpi.com Treatment with 100 μg/mL iturin A completely prevented mycelial growth and sporulation of F. oxysporum. mdpi.com

The mechanism by which iturin A inhibits mycotoxin synthesis involves affecting the integrity of fungal cell membranes, inducing a stress response, and causing a significant increase in ROS within the fungal cells. mdpi.com These effects are consistent with observed changes in the expression of relevant genes involved in mycelial growth, cell integrity, transmembrane transport, and energy metabolism, as well as the significant inhibition of toxin biosynthesis gene clusters like Tri5. researchgate.netmdpi.com

Studies testing the activity of iturin A against mycotoxigenic species of Fusarium, Penicillium, and Aspergillus have shown inhibition of most isolates at concentrations as low as 4 micrograms/disk. nih.gov Penicillium italicum, P. viridicatum, A. ochraceus, and A. versicolor were among the most strongly inhibited, while P. citrinum and A. parasiticus were less sensitive. nih.gov

The minimal inhibitory concentrations (MICs) of iturin A for inhibiting fungal growth and toxin production can vary depending on the fungal species. For Aspergillus carbonarius, iturin A significantly inhibited growth and ochratoxin A production with MICs of 10 μg/mL and 0.312 μg/mL, respectively. researchgate.net Morphological observations revealed that iturin A at 1/2 MIC caused swelling of fungal cells and thinning of the cell wall and membrane, while higher concentrations inhibited spore germination and caused mitochondrial swelling. researchgate.net

These findings highlight the potential of iturin A as a natural food preservative to inhibit both fungal growth and the production of harmful mycotoxins in food systems. mdpi.com

Advanced Research Methodologies and Future Directions

In silico Studies and Computational Modeling

Computational approaches have become indispensable in dissecting the molecular intricacies of Iturin A8. nih.govresearchgate.net These in silico methods allow for the simulation and prediction of molecular behaviors, offering a valuable complement to traditional laboratory experiments. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For this compound and related iturins, MD simulations provide critical insights into their conformational dynamics and interactions with biological membranes, which are key to their antifungal activity. nih.govresearchgate.net

Research employing MD simulations has helped to elucidate the stability of iturin A's structure and its binding affinity to various targets. nih.gov For instance, simulations have been used to determine the stability of iturin A when bound to fungal cell wall enzymes or bacterial proteins. nih.gov Studies on other iturins, which can serve as models for this compound, have shown how these lipopeptides insert into and disrupt cell membranes. researchgate.net These simulations can track the behavior of iturin molecules over time, revealing details about their clustering, solvent accessible surface area (SASA), and root-mean-square deviation (RMSD) and fluctuation (RMSF), all of which contribute to understanding the stability and dynamics of the molecule. researchgate.net

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govopenbioinformaticsjournal.com This method is extensively used to understand the interaction between iturins, including this compound, and their biological targets at a molecular level. nih.gov

Molecular docking studies have been instrumental in identifying potential binding sites and evaluating the binding affinity of iturin A with various proteins. For example, docking analyses have shown that iturin A can bind with high affinity to (1,3)-β-D-glucan synthase from Candida albicans and the MurA protein from Salmonella typhimurium, both of which are crucial for cell wall synthesis. nih.govmdpi.com Other studies have investigated the interaction of iturin A with enzymes like α-amylase and protease in the agricultural pest Spodoptera litura, suggesting its potential as a biopesticide. openbioinformaticsjournal.comnih.gov These docking studies often reveal key amino acid residues involved in the interaction, providing a basis for the rational design of more potent derivatives. openbioinformaticsjournal.comnih.gov

Table 1: Examples of Molecular Docking Studies Involving Iturin A

| Target Protein | Organism | Key Findings |

| (1,3)-β-D-glucan synthase | Candida albicans | High binding affinity, suggesting disruption of fungal cell wall synthesis. nih.govmdpi.com |

| MurA protein | Salmonella typhimurium | Strong inhibitory impact, indicating interference with bacterial cell wall synthesis. nih.govmdpi.com |

| Protease | Spodoptera litura | Strong binding affinity, highlighting potential as an insecticide. openbioinformaticsjournal.com |

| α-amylase | Spodoptera litura | Identification of key residues for binding, suggesting a mechanism for insecticidal activity. nih.gov |

Omics Approaches in Mechanistic Studies

"Omics" technologies, which involve the large-scale study of biological molecules, are revolutionizing our understanding of the mechanisms of action of bioactive compounds like this compound.

Transcriptomics for Gene Expression Analysis

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression, researchers can identify the cellular pathways affected by this compound.

Studies on the effects of iturin A on various fungi have utilized transcriptomic analysis to reveal its inhibitory mechanisms. For instance, in Fusarium oxysporum, iturin A treatment led to the upregulation of genes involved in the oxidation-reduction process and the downregulation of genes related to mycelial growth, cell integrity, and energy metabolism. mdpi.com Similarly, a transcriptomic analysis of Aspergillus carbonarius treated with iturin A showed downregulated expression of genes associated with the cell membrane, transport, and energy metabolism. researchgate.net These findings provide a global view of the cellular response to iturin A and pinpoint key molecular pathways involved in its antifungal action.

Table 2: Summary of Transcriptomic Findings on Iturin A's Effects on Fungi

| Fungal Species | Key Downregulated Gene Categories | Key Upregulated Gene Categories |

| Fusarium oxysporum | Mycelial growth, cell integrity, transmembrane transport, energy metabolism. mdpi.com | Oxidation-reduction process. mdpi.com |

| Aspergillus carbonarius | Cell membrane, transport, osmotic pressure, oxidation-reduction, energy metabolism. researchgate.net | Not specified. |

Proteomics for Protein Expression and Pathway Analysis

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within a cell. While specific proteomic studies focused solely on this compound are emerging, research on the broader iturin family provides a framework for future investigations. Proteomic analyses can identify changes in protein abundance in response to iturin treatment, revealing the cellular pathways that are most affected. This can confirm at the protein level the findings from transcriptomic studies and uncover post-transcriptional regulatory mechanisms.

Development of Analytical Assays for this compound Quantification

Accurate and sensitive quantification of this compound is crucial for research, development, and quality control. Various analytical techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of iturin homologs, including this compound. cabidigitallibrary.orgijcmas.comjmbfs.org Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed, allowing for the baseline separation of different iturin A isomers. mdpi.comcapes.gov.br The method's accuracy is demonstrated by high correlation coefficients between the peak area and concentration. capes.gov.br

Sample preparation is a critical step for accurate HPLC analysis. Methods such as acid precipitation and methanol (B129727) extraction (APME) and 1-butanol (B46404) extraction and methanol substitution (BEMS) have been evaluated, with BEMS showing higher efficiency in some cases. cabidigitallibrary.org Aqueous two-phase systems (ATPS) using ethanol (B145695) and ammonium (B1175870) sulfate (B86663) have also been successfully used for the extraction of iturin A from fermentation broths prior to HPLC analysis. capes.gov.br

Mass spectrometry (MS) is another vital tool, often coupled with liquid chromatography (LC-MS), for the characterization and quantification of iturins. researchgate.netnih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is particularly useful for determining the molecular weights of iturin variants and can be used to analyze complex mixtures of lipopeptides. jmbfs.orgnih.gov

Table 3: Common Analytical Techniques for this compound Analysis

| Technique | Principle | Application |